3-Bromo-4-iodobenzene-1-sulfonamide
CAS No.:
Cat. No.: VC17739515
Molecular Formula: C6H5BrINO2S
Molecular Weight: 361.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5BrINO2S |
|---|---|
| Molecular Weight | 361.99 g/mol |
| IUPAC Name | 3-bromo-4-iodobenzenesulfonamide |
| Standard InChI | InChI=1S/C6H5BrINO2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,(H2,9,10,11) |
| Standard InChI Key | YGXUYJDUJUDPQZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)N)Br)I |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a benzene ring with three distinct substituents:
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Bromine at the meta-position (C3),
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Iodine at the para-position (C4),
The presence of both bromine and iodine enhances its electrophilic reactivity, making it a versatile intermediate in cross-coupling reactions .
Physicochemical Properties
Key properties include:
The electron-withdrawing sulfonamide group contributes to its moderate solubility in polar aprotic solvents .
Synthesis and Reactivity
Reactivity Profile
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Halogen Reactivity: The iodine substituent undergoes facile substitution in Ullmann or Buchwald-Hartwig aminations, while bromine participates in Suzuki couplings .
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Sulfonamide Functionalization: The -SONH group can be alkylated or acylated to generate derivatives for drug discovery .
Biological and Pharmaceutical Applications
Role in Medicinal Chemistry
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Intermediate for Anticancer Agents: halogenated sulfonamides are precursors to kinase inhibitors and apoptosis inducers .
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Radiopharmaceuticals: The iodine atom enables radiolabeling with or for imaging/therapy .
| Hazard Statement | Precautionary Measure | Source |
|---|---|---|
| H315: Skin irritation | Wear gloves and lab coat | |
| H319: Eye irritation | Use safety goggles | |
| H335: Respiratory irritation | Use in ventilated areas |
Comparative Analysis with Analogues
| Compound | Substituents | Key Difference |
|---|---|---|
| 3-Bromo-4-methylbenzene-1-sulfonamide | Methyl at C4 | Reduced electrophilicity |
| 3-Bromo-4-cyanobenzene-1-sulfonamide | Cyano at C4 | Enhanced hydrogen-bonding capacity |
| 2-Bromo-4-iodobenzene-1-sulfonamide | Bromine at C2 | Altered regioselectivity in reactions |
The iodine atom in 3-bromo-4-iodobenzene-1-sulfonamide offers superior leaving-group ability compared to methyl or cyano derivatives, facilitating nucleophilic aromatic substitution .
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